

Physicochemical properties of Acid-PEG3-mono-methyl ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid-PEG3-mono-methyl ester

Cat. No.: B605135

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **Acid-PEG3-mono-methyl ester**

Introduction

Acid-PEG3-mono-methyl ester is a heterobifunctional linker molecule widely utilized by researchers, scientists, and drug development professionals. Its structure, featuring a three-unit polyethylene glycol (PEG) chain with a terminal carboxylic acid and a methyl ester, provides a versatile platform for bioconjugation, drug delivery, and the synthesis of complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).^{[1][2][3]} The PEG spacer enhances the solubility and pharmacokinetic properties of conjugated molecules, while the distinct terminal groups allow for sequential, controlled chemical reactions.^{[4][5][6]} This guide provides a comprehensive overview of its physicochemical properties, applications, and relevant experimental protocols.

Core Physicochemical Properties

The fundamental properties of **Acid-PEG3-mono-methyl ester** are summarized below. These values are critical for experimental design, reaction stoichiometry, and analytical characterization.

Property	Value	References
CAS Number	1807505-26-5	[1] [4] [7] [8]
Chemical Formula	C ₁₁ H ₂₀ O ₇	[1] [4] [7] [8]
Molecular Weight	264.27 g/mol	[1] [7] [8] [9]
Exact Mass	264.1209	[7]
IUPAC Name	3-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]propanoic acid	[10] [11]
Appearance	Colorless to light yellow liquid	[1]
Density (Predicted)	1.162 ± 0.06 g/cm ³	[1] [12]
Boiling Point (Predicted)	396.7 ± 32.0 °C	[12]
pKa (Predicted)	4.27 ± 0.10	[12]
SMILES	COC(=O)CCOC(O)CCOC(O)CCOC(O)CCOC(=O)C	[7] [8] [9]

Solubility and Stability

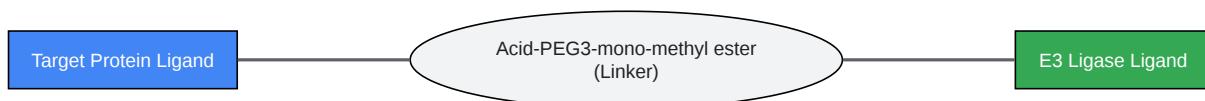
Acid-PEG3-mono-methyl ester is soluble in dimethyl sulfoxide (DMSO) at concentrations of 100 mg/mL or higher.[\[1\]](#) The hydrophilic PEG3 chain also enhances its solubility in aqueous media.[\[4\]](#) For optimal stability, it should be stored at -20°C for long-term use (months to years) and at 0-4°C for short-term storage (days to weeks).[\[1\]](#)[\[4\]](#)[\[7\]](#) When stored correctly, the shelf life can exceed three years.[\[7\]](#)

Chemical Reactivity and Applications

Acid-PEG3-mono-methyl ester is a heterobifunctional linker, meaning it has two different reactive functional groups. This allows for a stepwise conjugation strategy. The carboxylic acid terminus can react with primary amines in the presence of coupling agents, while the methyl ester serves as a protected carboxyl group that can be deprotected via hydrolysis for subsequent reactions.[\[2\]](#)[\[4\]](#)

Application in PROTAC Synthesis

This molecule is frequently used as an alkyl/ether-based linker in the synthesis of PROTACs.^[1] ^[3]^[13] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.^[1]^[14] The linker's length and composition are critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

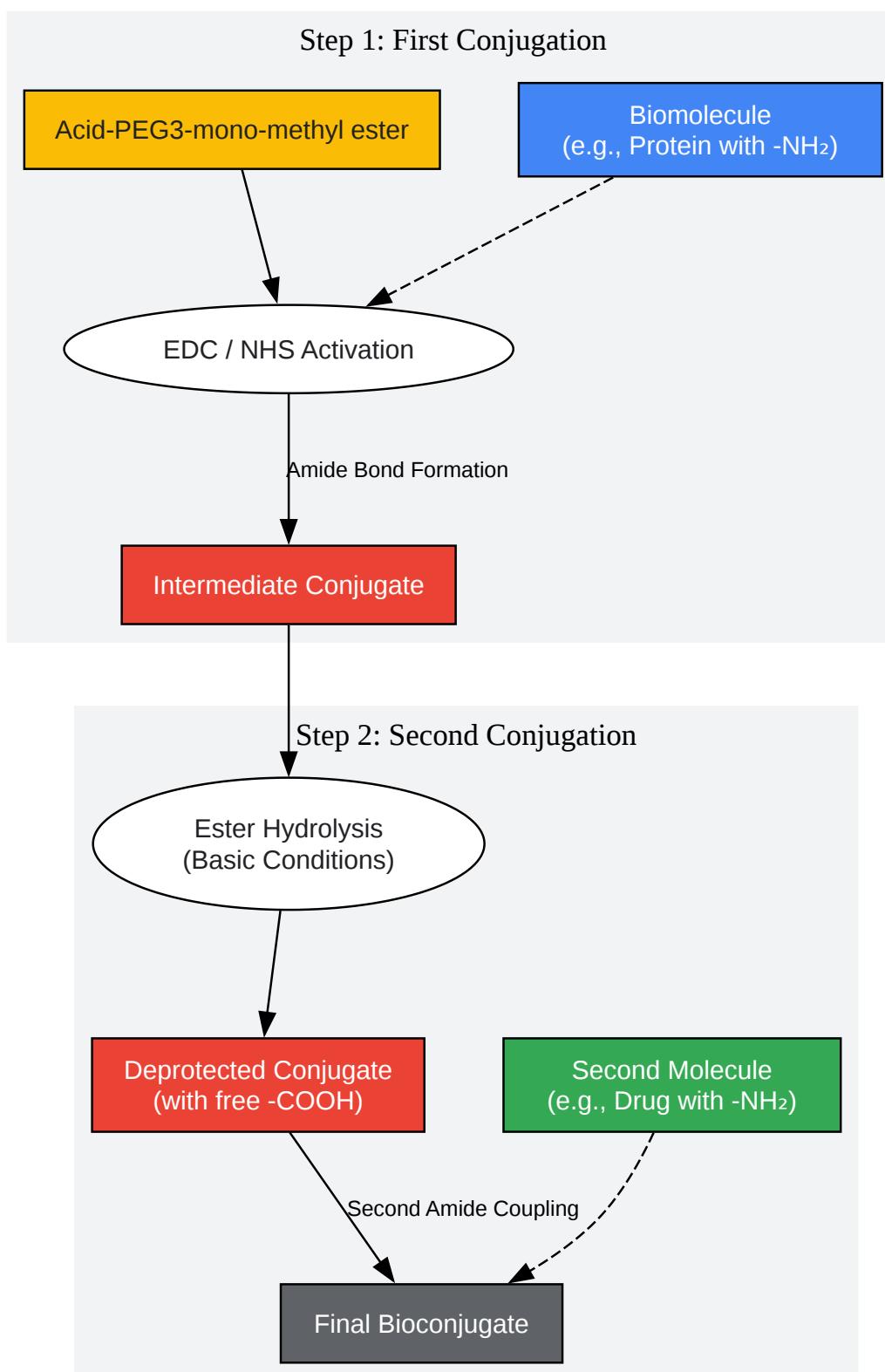


[Click to download full resolution via product page](#)

Caption: General structure of a PROTAC utilizing a PEG linker.

Application in Bioconjugation and Drug Delivery

The linker is used for PEGylation, a process that improves the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules such as peptides, proteins, and small molecules.^[5] PEGylation can enhance solubility, increase circulation half-life, and reduce immunogenicity.^[5] The bifunctional nature of the linker allows for the creation of antibody-drug conjugates (ADCs) or for attaching drugs to nanocarriers.^[2]^[7]



[Click to download full resolution via product page](#)

Caption: Stepwise workflow for creating a bioconjugate.

Experimental Protocols

The following sections provide detailed methodologies for the reaction and analysis of **Acid-PEG3-mono-methyl ester**.

Amide Coupling of the Carboxylic Acid Terminus

This protocol describes the conjugation of the linker's carboxylic acid group to a molecule containing a primary amine, using EDC and NHS chemistry.[\[6\]](#)[\[15\]](#)

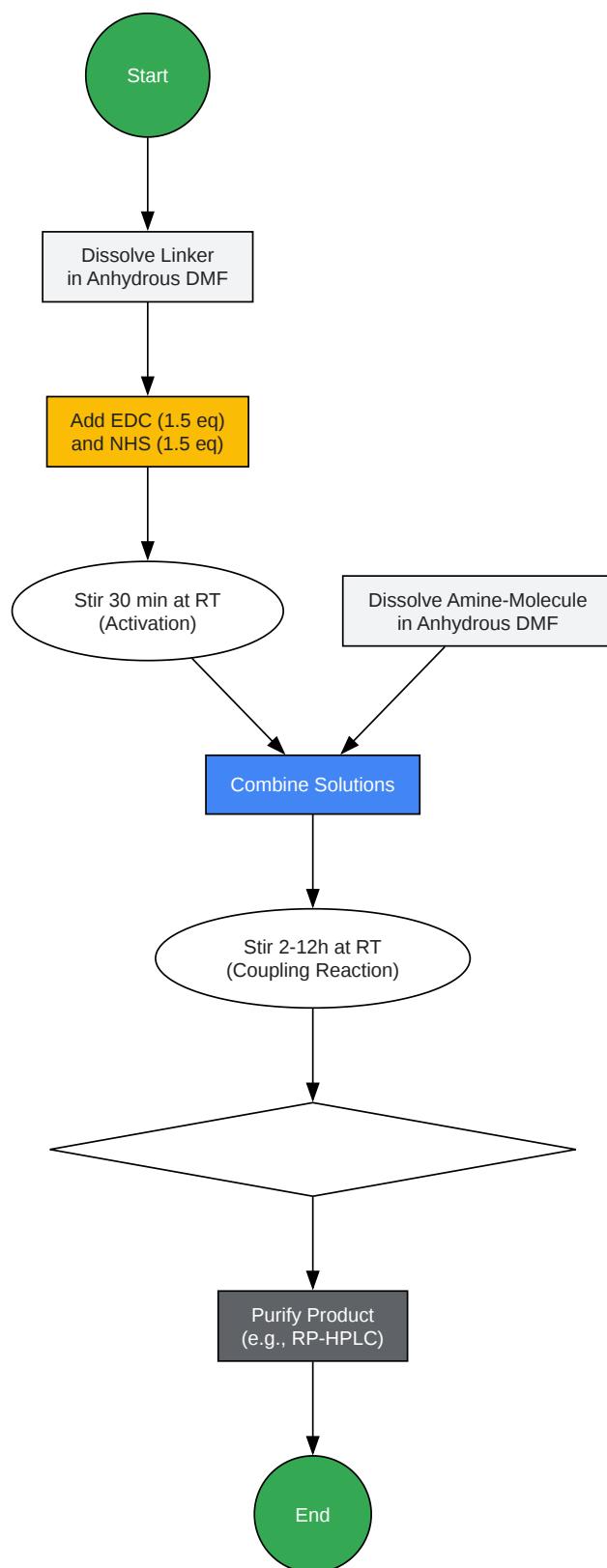
Materials:

- **Acid-PEG3-mono-methyl ester**
- Amine-containing molecule (e.g., peptide, small molecule)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- N,N-Diisopropylethylamine (DIPEA) (optional)
- Purification system (e.g., HPLC)

Procedure:

- Activation: Dissolve **Acid-PEG3-mono-methyl ester** in anhydrous DMF. Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.
- Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid by forming an NHS ester.
- Conjugation: In a separate vial, dissolve the amine-containing molecule in anhydrous DMF.
- Add the solution of the amine-containing molecule to the activated linker mixture. If the amine is a hydrochloride salt, add 2-3 equivalents of a non-nucleophilic base like DIPEA.

- Stir the reaction at room temperature for 2-12 hours.
- Monitoring: Monitor the reaction progress using HPLC or LC-MS to check for the consumption of starting materials and the formation of the product.
- Workup and Purification: Once the reaction is complete, the crude product can be purified using an appropriate method, typically reverse-phase HPLC.[\[15\]](#)



[Click to download full resolution via product page](#)

Caption: Experimental workflow for amide bond formation.

Characterization by HPLC

Reverse-phase HPLC (RP-HPLC) is a standard method for assessing the purity of the linker and monitoring reaction progress. Due to the lack of a strong UV chromophore in the PEG backbone, detection at low UV wavelengths is required.[16] The following is a representative method adapted from protocols for similar PEG esters.[16][17]

Parameter	Specification
System	HPLC with gradient pump, autosampler, and UV detector
Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m)
Mobile Phase A	0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B	0.1% TFA in acetonitrile
Gradient	Linear gradient, e.g., 5% to 95% Mobile Phase B over 20-30 minutes
Flow Rate	1.0 mL/min
Column Temperature	35 °C
Detection Wavelength	210 nm
Injection Volume	10 μ L
Sample Preparation	Dissolve sample in Mobile Phase A or the initial mobile phase composition. Filter through a 0.45 μ m filter before injection.

Characterization by Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for confirming the identity of the linker and its conjugates by providing accurate molecular weight information.[17]

Instrumentation: LC-MS system with an electrospray ionization (ESI) source. Mobile Phases: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly

used, as formic acid is more compatible with MS than TFA. Analysis: The resulting mass spectrum will show the $[M+H]^+$, $[M+Na]^+$, or other adduct ions of the compound, allowing for confirmation of its molecular weight. For conjugates, ESI-MS can confirm successful coupling by identifying the mass of the final product.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Acid-PEG3-mono-methyl ester, CAS 1807505-26-5 | AxisPharm [axispharm.com]
- 3. Acid-PEG3-mono-methyl ester - Immunomart [immunomart.com]
- 4. Acid-PEG3-mono-methyl ester, 1807505-26-5 | BroadPharm [broadpharm.com]
- 5. Acid-PEG-mono-methyl ester | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. medkoo.com [medkoo.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Tonto Tour | Virtual tour generated by Panotour [swvirtualmuseum.nau.edu]
- 10. glycodepot.com [glycodepot.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. Acid-PEG3-mono-methyl ester CAS#: 1807505-26-5 [m.chemicalbook.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Methylamino-PEG3-acid | PROTAC Linkers | 2148295-95-6 | Invivochem [invivochem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. enovatia.com [enovatia.com]

- To cite this document: BenchChem. [Physicochemical properties of Acid-PEG3-mono-methyl ester]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b605135#physicochemical-properties-of-acid-peg3-mono-methyl-ester>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com